2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
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Overview
Description
2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a naphthoindazole core structure, which is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an intermediate naphthoindazole through a cyclization reaction involving 2-azidobenzaldehydes and amines . This intermediate can then be further functionalized to introduce the 4-methylphenyl group and the trione functionality.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are frequently employed to achieve efficient cyclization and functionalization . The use of solvent-free conditions and environmentally benign reagents is also a growing trend in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-4,6-dinitro-2H-indazole
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol
- 2,3-dimethyl-6-nitro-2H-indazole
Uniqueness
2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is unique due to its specific naphthoindazole core structure and the presence of the 4-methylphenyl group and trione functionality.
Properties
Molecular Formula |
C22H14N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-8-13(9-7-12)24-22(27)17-11-10-16-18(19(17)23-24)21(26)15-5-3-2-4-14(15)20(16)25/h2-11,23H,1H3 |
InChI Key |
UPAJQSRUVLSGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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